Synthetic Yield and Scalability of the Chiral Cyclopentenone Core Derived from D-Ribose
The target compound, as its protected form 3-hydroxymethyl-D-cyclopentenone, is synthesized from D-ribose via a stereoselective Grignard reaction and oxidative rearrangement. This route achieves an overall yield of 45–50% on a scale exceeding 50 g, representing a preparative method suitable for supply of multi-gram quantities of the chiral intermediate [1]. By comparison, the alternative 4,5-O-isopropylidene-protected cyclopentenone intermediate is produced from D-ribose in eight steps via a ring-closing metathesis strategy; although the methodology is described as efficient, the overall yield is approximately 65% as reported in the literature, but subsequent reinvestigation has indicated that this yield may be overestimated [2].
| Evidence Dimension | Overall isolated yield from D-ribose |
|---|---|
| Target Compound Data | 45–50% overall yield, >50 g scale demonstrated |
| Comparator Or Baseline | 4,5-O-isopropylidene-2-cyclopentenone: ~65% reported yield (8 steps), but literature indicates this may be overestimated |
| Quantified Difference | Target compound provides a reliably achievable 45–50% yield at preparative scale; comparator yield may be lower than reported upon reinvestigation |
| Conditions | Synthesis from D-ribose; comparison of published overall yields and scalability data |
Why This Matters
For procurement decisions, the demonstrated scalability (>50 g) with well-characterized yields provides manufacturing confidence, whereas the comparator's yield is subject to reproducibility concerns according to follow-up studies.
- [1] Choi WJ, Moon HR, Kim HO, et al. Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides. Nucleosides Nucleotides Nucleic Acids. 2005;24(5-7):611-613. doi:10.1081/NCN-200061832 View Source
- [2] Jin YH, Liu P, Wang J, et al. Practical synthesis of D- and L-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses. J Org Chem. 2003;68(23):9012-9018. doi:10.1021/jo034999v View Source
